molecular formula C20H22N4O3 B10981170 2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone

2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone

Cat. No.: B10981170
M. Wt: 366.4 g/mol
InChI Key: MHXOLVFVLMPNRG-UHFFFAOYSA-N
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Description

This compound (CAS: 1574300-76-7) is a heterocyclic ethanone derivative featuring a 2-hydroxy-3,4-dihydroquinolin-7-yloxy substituent linked to a 4-(pyridin-2-yl)piperazine moiety. Its molecular formula is C₂₀H₂₂N₄O₃ with a molecular weight of 366.41 g/mol .

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

7-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethoxy]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C20H22N4O3/c25-19-7-5-15-4-6-16(13-17(15)22-19)27-14-20(26)24-11-9-23(10-12-24)18-3-1-2-8-21-18/h1-4,6,8,13H,5,7,9-12,14H2,(H,22,25)

InChI Key

MHXOLVFVLMPNRG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone typically involves multiple steps. One common approach is the condensation of 2-hydroxy-3,4-dihydroquinoline with a suitable piperazine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity. This could include the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

Major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and substituted piperazine derivatives.

Scientific Research Applications

2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the piperazine ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound belongs to a broader class of piperazinyl-ethanone derivatives, which are often explored for their bioactivity. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Source
Target Compound C₂₀H₂₂N₄O₃ 366.41 2-Hydroxy-3,4-dihydroquinolin-7-yloxy, 4-(pyridin-2-yl)piperazine N/A
7e () C₂₀H₂₀N₆O₃S 424.47 4-Methoxyphenylsulfonyl, 1-phenyltetrazol-5-ylthio 131–134
3f () C₂₄H₂₂FN₅O₃S 479.53 4-Iodophenylsulfonylindol-3-yl, 4-(pyridin-2-yl)piperazine N/A
7i () C₂₄H₂₂F₃N₅O₃S 523.52 4-Trifluoromethylphenylsulfonyl, 1-benzyltetrazol-5-ylthio 135–137
Key Observations:

Piperazine Core : All compounds share a piperazine ring, but substitutions vary. The target compound uses a pyridin-2-yl group on piperazine, similar to 3f , whereas analogs in employ sulfonyl groups (e.g., 4-methoxyphenylsulfonyl in 7e) .

Ethanone Substituents: The target compound’s dihydroquinolinyloxy group contrasts with the tetrazolylthio (7e, 7i) or indolylsulfonyl (3f) moieties in analogs. These differences influence solubility and steric bulk.

Pharmacological Implications

  • Hydrogen-Bonding Capacity: The 2-hydroxy group on the dihydroquinoline scaffold may enhance interactions with polar residues in enzyme active sites, a feature absent in sulfonyl- or tetrazolyl-based analogs.
  • Electron-Withdrawing Effects: Analogs like 7i (with trifluoromethyl groups) exhibit increased lipophilicity and metabolic stability compared to the target compound’s hydroxylated quinoline .

Research Findings and Data Gaps

  • Thermal Stability : Melting points for sulfonyl-containing analogs (e.g., 135–137°C for 7i) suggest higher crystallinity than the target compound, which lacks reported thermal data .
  • Solubility : The hydroxyl group in the target compound may improve aqueous solubility relative to sulfonyl or trifluoromethyl analogs, though empirical studies are needed.

Biological Activity

2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone, with CAS number 1574517-16-0, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The compound's molecular formula is C22H26N4O3C_{22}H_{26}N_{4}O_{3} with a molecular weight of 394.5 g/mol. Its structure includes a quinoline moiety, which is known for various pharmacological activities.

PropertyValue
Molecular Formula C22H26N4O3
Molecular Weight 394.5 g/mol
CAS Number 1574517-16-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate biological pathways relevant to various diseases, particularly in cancer and neurological disorders. The exact pathways remain under investigation, but preliminary studies suggest that it may influence apoptotic processes and cell cycle regulation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar quinoline derivatives. For example, compounds related to 2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone have shown significant anti-proliferative activity against various cancer cell lines. A notable study reported an IC50 value of 1.2±0.2μM1.2\pm 0.2\mu M against MCF-7 breast cancer cells, indicating strong inhibitory effects on tumor growth .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties. Research indicates that similar quinoline derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Inhibiting AChE may enhance cholinergic neurotransmission, thereby offering cognitive benefits .

Case Studies

  • In Vitro Studies on Cancer Cells
    • A study involving the compound demonstrated its ability to induce apoptosis in MCF-7 cells through caspase activation and cell cycle arrest at the G2/M phase. This was supported by annexin V-FITC staining techniques that confirmed pro-apoptotic activity .
  • Cholinesterase Inhibition
    • Another investigation focused on the inhibition of cholinesterases by quinoline derivatives, revealing that compounds structurally similar to 2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone exhibit significant AChE inhibition, which could be beneficial in treating neurodegenerative disorders .

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